![molecular formula C7H6BrN3S B1525907 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1233094-95-5](/img/structure/B1525907.png)

7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

概要

説明

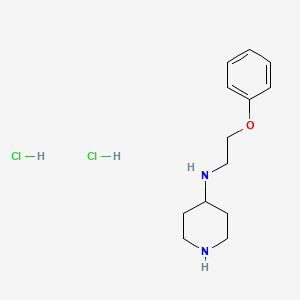

“7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine” is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It possesses numerous activities against diverse therapeutic targets . This compound is an active structural motif of several drugs such as brivanib alaninate, BMS-690514, and BMS-599626 .

Synthesis Analysis

The synthetic methods toward this compound are classified into six distinct categories :Molecular Structure Analysis

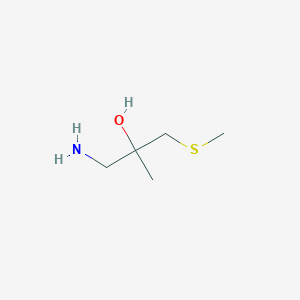

The molecule contains a total of 20 bonds. There are 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 sulfoxide, and 1 Pyrrole . It contains 6 Hydrogen atoms, 7 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, 1 Sulfur atom, and 1 Bromine atom .Chemical Reactions Analysis

Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs . It has been used in the synthesis of kinase inhibitors .Physical And Chemical Properties Analysis

The Inchi Code for this compound is 1S/C7H6BrN3S/c1-12-7-9-4-5-2-3-6 (8)11 (5)10-7/h2-4H,1H3 .科学的研究の応用

- Application Summary : “7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine” is a key component in the synthesis of the antiviral drug Remdesivir . Remdesivir has been recognized against a wide array of RNA viruses (including SARS/MERS-CoV) and has shown encouraging results in the treatment of recently emerged novel coronavirus (COVID-19) .

- Methods of Application : The compound is produced through a synthetic methodology utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate . The process involves an exothermic aromatic substitution and quench of a reactive species .

- Results or Outcomes : The medication, containing pyrrolo [2,1- f ]- [1,2,4]triazine as an active moiety, has recently been approved (by US FDA in May 2020) for the emergency treatment of people having severe symptoms of COVID-19 .

Scientific Field: Antiviral Drug Research

Scientific Field: Cancer Therapy

- Application Summary : Pyrrolo [2,1-f] [1,2,4]triazine is an integral part of several kinase inhibitors . Kinase inhibition is one of the most successful approaches in targeted therapy .

- Methods of Application : The compound is synthesized as a new kinase inhibitor template starting from 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine .

- Results or Outcomes : As of 30 March 2021, FDA has approved 65 small molecule protein kinase inhibitors and most of them are for cancer therapy .

- Application Summary : Pyrrolo [2,1-f] [1,2,4]triazine is an active structural motif of other drugs such as brivanib alaninate, an antitumorigenic drug .

- Results or Outcomes : Brivanib alaninate was approved by US FDA in 2011 .

- Application Summary : Pyrrolo [2,1-f] [1,2,4]triazine is an active structural motif of drugs like BMS-690514, and BMS-599626, which are EGFR inhibitors .

- Results or Outcomes : BMS-690514, and BMS-599626 are in clinical phase II .

Scientific Field: Kinase Inhibition

Scientific Field: Antitumorigenic Drug Research

Scientific Field: EGFR Inhibition

Scientific Field: Antiviral Research

- Application Summary : Some analogs of pyrrolo [2,1-f][1,2,4]triazine have been used in the treatment of Ebola and other emerging viruses .

- Application Summary : Recent reports have revealed anti-norovirus activity of 4-aminopyrrolo-[2,1-f][1,2,4]triazine C- nucleosides, which have the ability to inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp) .

- Application Summary : Pyrrolo [2,1-f][1,2,4]triazine is an active structural motif of drugs that inhibit the hedgehog (Hh) signaling pathway .

- Application Summary : Pyrrolo [2,1-f][1,2,4]triazine is an active structural motif of drugs like BMS-690514, and BMS-599626, which are EGFR and HER2 protein tyrosine dual inhibitors .

- Results or Outcomes : BMS-690514, and BMS-599626 are in clinical phase II .

- Application Summary : Pyrrolo [2,1-f][1,2,4]triazine is an active structural motif of drugs that are pan-Aurora kinase inhibitors .

Scientific Field: Antiviral Research

Scientific Field: Norovirus Inhibition

Scientific Field: Hedgehog (Hh) Signaling Pathway Inhibition

Scientific Field: EGFR and HER2 Protein Tyrosine Dual Inhibition

Scientific Field: Pan-Aurora Kinase Inhibition

Scientific Field: IGF-1R and IR Kinase Inhibition

Safety And Hazards

将来の方向性

Given the importance of this heterocycle, different synthetic strategies have been adopted for pyrrolo[2,1-f][1,2,4]triazine over the past two decades . The process research community has embarked on rapid development of a practical commercial route to remdesivir since it emerged as a COVID-19 therapeutic . This work describes the safety of the process, impurity profiles and control, and efforts toward the scale-up of triazine for the preparation of kilogram quantity .

特性

IUPAC Name |

7-bromo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3S/c1-12-7-9-4-5-2-3-6(8)11(5)10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXIYHKKUAXQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN2C(=CC=C2Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725809 | |

| Record name | 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |

CAS RN |

1233094-95-5 | |

| Record name | 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1525835.png)

![2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride](/img/structure/B1525840.png)

![5-[2-(Aminomethyl)-3-hydroxypropyl]-2-methoxyphenol hydrochloride](/img/structure/B1525844.png)

![2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1525847.png)